molecular formula C18H17BrN2O3 B5048727 1-(4-bromophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione

1-(4-bromophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione

Cat. No.: B5048727
M. Wt: 389.2 g/mol
InChI Key: CUPPBXSBGNDUNR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a methoxyphenyl group attached to a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through a cyclization reaction involving a suitable dione precursor and an amine. The bromophenyl and methoxyphenyl groups are then introduced through substitution reactions, often using bromination and methoxylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methoxyphenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)pyrrolidine: Shares the bromophenyl group but lacks the methoxyphenyl and pyrrolidine-2,5-dione core.

    1-(4-Methoxyphenyl)pyrrolidine: Contains the methoxyphenyl group but lacks the bromophenyl and pyrrolidine-2,5-dione core.

    Pyrrolidine-2,5-dione derivatives: Various derivatives with different substituents on the pyrrolidine-2,5-dione core.

Uniqueness

1-(4-Bromophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione is unique due to the combination of its bromophenyl and methoxyphenyl groups attached to the pyrrolidine-2,5-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-24-15-8-2-12(3-9-15)11-20-16-10-17(22)21(18(16)23)14-6-4-13(19)5-7-14/h2-9,16,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPPBXSBGNDUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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